molecular formula C21H20N4O2S2 B5287611 1-[3-(ETHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[3-(ETHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B5287611
M. Wt: 424.5 g/mol
InChI Key: IZLMNJNPJXRICJ-UHFFFAOYSA-N
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Description

1-[3-(ETHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique triazino-benzoxazepine structure

Preparation Methods

The synthesis of 1-[3-(ETHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, starting with the preparation of the triazino-benzoxazepine core. This is typically achieved through a series of condensation reactions involving appropriate precursors. The introduction of ethylsulfanyl and methylsulfanyl groups is carried out using nucleophilic substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[3-(ETHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical research.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(ETHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl and methylsulfanyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The triazino-benzoxazepine core provides a rigid framework that facilitates precise interactions with target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds include:

    3-(ETHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE: Shares a similar core structure but lacks the ethanone group.

    1-[3-(METHYLSULFANYL)-6-[4-(PROP-2-YN-1-YLOXY)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]PROPAN-1-ONE: Contains a propanone group instead of ethanone, affecting its chemical properties and applications.

    3-(ETHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE: Features different substituents on the phenyl ring, leading to variations in reactivity and biological activity.

Properties

IUPAC Name

1-[3-ethylsulfanyl-6-(4-methylsulfanylphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-4-29-21-22-19-18(23-24-21)16-7-5-6-8-17(16)25(13(2)26)20(27-19)14-9-11-15(28-3)12-10-14/h5-12,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLMNJNPJXRICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)SC)C(=O)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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